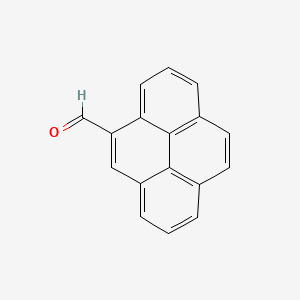

Pyrene-4-carbaldehyde

Description

Significance and Research Interest in Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org Their extended π-electron systems give rise to unique electronic and photophysical properties, making them a focal point of research for decades. uky.edu Pyrene (B120774), with its four fused rings, is a well-studied PAH known for its characteristic fluorescence. uky.eduvaia.com

The introduction of functional groups, such as the aldehyde group in Pyrene-4-carbaldehyde, significantly expands the chemical versatility of the pyrene core. researchgate.net This functionalization allows for the pyrene unit to be incorporated into larger, more complex molecular architectures, thereby tuning its properties for specific applications. worktribe.com The position of the substituent on the pyrene ring also plays a crucial role in determining the reactivity and photophysical characteristics of the resulting derivative.

Role as a Precursor in Advanced Organic Synthesis and Materials Science

Pyrene-4-carbaldehyde serves as a critical intermediate in the synthesis of a diverse array of functional molecules and materials. ontosight.ai The aldehyde group is highly reactive and can participate in a variety of chemical transformations, including oxidation, reduction, and condensation reactions. This versatility allows for the creation of new pyrene-based compounds with tailored properties for applications in fields such as organic electronics and bioconjugation. ontosight.ai

Key Synthetic Transformations of Pyrene-4-carbaldehyde:

| Reaction Type | Product | Reagents/Conditions |

| Oxidation | Pyrene-4-carboxylic acid | Pyridinium chlorochromate, Potassium permanganate |

| Reduction | Pyrene-4-methanol | Sodium borohydride, Lithium aluminum hydride |

| Condensation | Schiff bases | Primary amines |

The ability to readily modify the aldehyde group makes Pyrene-4-carbaldehyde a valuable building block for constructing complex molecules. For instance, it can be used to synthesize pyrene-cored helicenes, which are of interest for their potential in developing light-emitting materials. researchgate.networktribe.com Furthermore, its derivatives have been explored for use in organic light-emitting diodes (OLEDs) and as fluorescent probes for studying biological systems. ontosight.ainih.gov

Properties of Pyrene-4-carbaldehyde:

| Property | Value |

| Molecular Formula | C₁₇H₁₀O |

| Molecular Weight | 230.26 g/mol |

| Appearance | Solid |

The ongoing research into Pyrene-4-carbaldehyde and its derivatives continues to uncover new synthetic methodologies and applications, highlighting its importance in the advancement of organic chemistry and materials science. researchgate.networktribe.com

Structure

3D Structure

Properties

IUPAC Name |

pyrene-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O/c18-10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)17(12)16(11)13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAQDSFIIZGZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176786 | |

| Record name | Pyrene-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-51-8 | |

| Record name | Pyrene-4-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Formylation Routes for Pyrene (B120774) Core Functionalization

The introduction of a formyl group onto the pyrene core is a key step in accessing pyrene-4-carbaldehyde and its derivatives. Direct formylation methods provide a straightforward approach to functionalize the electron-rich pyrene nucleus.

A prominent and efficient method for the synthesis of pyrene-4-carbaldehyde involves a lithiation-formylation sequence starting from 1-bromopyrene. This strategy offers a high degree of regioselectivity, targeting the 1-position of the pyrene ring system. The process begins with the halogen-lithium exchange of 1-bromopyrene using an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures to generate the highly reactive 1-lithiopyrene intermediate. This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde after an acidic workup. orgsyn.org

This method is advantageous due to its relatively mild reaction conditions and the high yields achievable. The use of 1-bromopyrene as a starting material directs the formylation specifically to the 1-position, thus avoiding the formation of isomeric mixtures that can occur with other direct formylation methods on the unsubstituted pyrene. orgsyn.org

| Reactants/Reagents | Conditions | Product | Yield | Reference |

| 1-Bromopyrene, n-Butyllithium, N,N-Dimethylformamide | THF, -78 °C to room temperature | Pyrene-4-carbaldehyde | 67-77% | orgsyn.org |

Lewis acid-catalyzed formylation reactions, such as the Vilsmeier-Haack and Friedel-Crafts reactions, are powerful tools for the direct introduction of an aldehyde group onto aromatic rings, including pyrene.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgchemistrysteps.comwikipedia.org This electrophilic species then attacks the electron-rich pyrene ring. The reaction with unsubstituted pyrene tends to yield 1-pyrenecarboxaldehyde. orgsyn.org The regioselectivity of the Vilsmeier-Haack formylation can be influenced by the presence of substituents on the pyrene core. For instance, formylation of 4,5-dimethoxypyrene resulted in a mixture of 1- and 3-formylated products, demonstrating the directing effects of existing functional groups. nsf.gov

The Friedel-Crafts formylation of pyrene can be achieved using various formylating agents in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). orgsyn.org While Friedel-Crafts acylation of pyrene is well-documented, direct formylation can be more challenging due to the instability of the formyl cation. However, variations of this reaction can provide access to pyrene-4-carbaldehyde. The regioselectivity of Friedel-Crafts reactions on pyrene is highly dependent on the reaction conditions and the specific reagents employed, with substitution generally favored at the electron-rich 1, 3, 6, and 8 positions. nih.gov

| Reaction Type | Formylating Agent | Catalyst/Reagent | Substrate | Product(s) | Reference |

| Vilsmeier-Haack | N-Methylformanilide | POCl₃ | Pyrene | Pyrene-4-carbaldehyde | orgsyn.org |

| Vilsmeier-Haack | DMF/POCl₃ | 4,5-Dimethoxypyrene | Mixture of 1- and 3-formyl-4,5-dimethoxypyrene | nsf.gov | |

| Friedel-Crafts Type | Not Specified | AlCl₃, TiCl₄ | Pyrene | Pyrene-4-carbaldehyde | orgsyn.org |

Diverse Functionalization Strategies and Derivatization from Pyrene-4-carbaldehyde

The aldehyde functionality of pyrene-4-carbaldehyde serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various pyrene derivatives with tailored properties.

The aldehyde group of pyrene-4-carbaldehyde can be readily oxidized to a carboxylic acid group, yielding pyrene-4-carboxylic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. organic-chemistry.org Common reagents for the oxidation of aromatic aldehydes to their corresponding carboxylic acids include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) or sodium chlorite (NaClO₂). The choice of oxidant depends on the presence of other functional groups in the molecule that might be sensitive to oxidation. Pyrene-4-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives, further expanding the chemical space of pyrene-based compounds.

| Starting Material | Oxidizing Agent | Product | Reference |

| Pyrene-4-carbaldehyde | General Oxidizing Agents (e.g., KMnO₄, Ag₂O) | Pyrene-4-carboxylic acid | organic-chemistry.org |

The formyl group of pyrene-4-carbaldehyde can be reduced to a primary alcohol, (pyren-4-yl)methanol. This reduction is typically accomplished using hydride-donating reagents. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity for aldehydes and ketones over other functional groups like esters and carboxylic acids. chemicalbook.com The reaction is generally carried out in an alcoholic solvent, such as methanol or ethanol, and proceeds with high efficiency. The resulting (pyren-4-yl)methanol is a useful building block for the synthesis of ethers, esters, and halides, and is also of interest for its own fluorescent properties. sigmaaldrich.comnih.gov

| Starting Material | Reducing Agent | Solvent | Product | Yield | Reference |

| Pyrene-4-carbaldehyde | Sodium borohydride (NaBH₄) | Tetrahydrofuran/Methanol | (Pyren-4-yl)methanol | 88% | chemicalbook.com |

Pyrene-4-carbaldehyde readily undergoes condensation reactions with primary amines, particularly aromatic amines (anilines), to form Schiff bases, also known as imines or azomethines. nih.govedu.krdnih.gov This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the imine. globalconference.info The reaction is often catalyzed by a small amount of acid. globalconference.info The resulting pyrene-based Schiff bases are of significant interest due to their unique photophysical properties, including fluorescence, and their potential applications in the development of chemosensors and biologically active molecules. nih.gov

| Aldehyde | Amine | Product Type | Reference |

| Pyrene-4-carbaldehyde | Aniline | Pyrene-based Schiff Base | edu.krd |

| Pyrene-4-carbaldehyde | Substituted Anilines | Pyrene-based Schiff Base | nih.gov |

Wittig Reactions and Subsequent Cyclization for Helical Architectures

The Wittig reaction, a cornerstone of organic synthesis for creating carbon-carbon double bonds, has been effectively utilized in conjunction with pyrene-4-carbaldehyde to construct complex, helical molecules. This reaction involves the interaction of the aldehyde with a phosphorus ylide, leading to an alkene. The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

Following the initial Wittig olefination, a subsequent cyclization step is frequently employed to forge the final helical structure. This cyclization can be induced photochemically or thermally, leveraging the extensive π-conjugated system of the pyrene core to facilitate the formation of a rigid, helical framework. A key aspect of this methodology is the potential for asymmetric synthesis. By using chiral phosphonium salts to generate the ylide, it is possible to introduce chirality into the product, leading to the formation of enantiomerically enriched helical structures. These chiral pyrene-based helicenes are of significant interest for their potential applications in chiroptical materials and asymmetric catalysis.

Halogenation and Subsequent Substitution Reactions

Introducing halogen atoms onto the pyrene-4-carbaldehyde framework provides a versatile entry point for a wide array of chemical transformations. Halogenation can be achieved through various methods, with the regioselectivity of the reaction being influenced by the specific halogenating agent and the reaction conditions. For instance, bromination can be carried out using reagents like N-bromosuccinimide (NBS).

Once halogenated, the pyrene-4-carbaldehyde derivative becomes a substrate for numerous substitution reactions. These reactions can proceed through different mechanisms, including nucleophilic aromatic substitution (SNAr) and free radical substitution. In SNAr, the halogen is displaced by a nucleophile, such as an amine or an alkoxide. The feasibility and outcome of these reactions are dependent on the electronic nature of the pyrene ring and the position of the halogen. Free radical substitution, often initiated by UV light, involves the reaction of the halogenated pyrene with free radicals. cognitoedu.org The halogen atom can also be replaced through metal-catalyzed cross-coupling reactions, which offer a high degree of control and are discussed in the following section.

Cross-Coupling Methodologies for Pyrene-Based Systems (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the functionalization of halogenated pyrene-4-carbaldehyde derivatives. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction pairs the halogenated pyrene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for introducing aryl, vinyl, or alkyl groups onto the pyrene core. youtube.com

Sonogashira Coupling: The Sonogashira coupling facilitates the connection of a terminal alkyne to the halogenated pyrene. This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, and requires a base. nih.govorganic-chemistry.org The resulting alkynyl-substituted pyrenes are valuable building blocks for extended π-systems.

Heck Coupling: In the Heck reaction, the halogenated pyrene is coupled with an alkene. This palladium-catalyzed process also requires a base and is useful for introducing vinyl groups, which can serve as handles for further transformations like polymerization or cyclization.

Interactive Data Table: Cross-Coupling Reactions for Pyrene Functionalization

| Coupling Reaction | Organic Halide | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Halide | Organoboron Compound | Pd catalyst, Base | C-C |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp-sp2) |

| Heck | Aryl/Vinyl Halide | Alkene | Pd catalyst, Base | C-C (vinyl-aryl) |

Formation of Aminophosphonate Derivatives

The Kabachnik-Fields reaction provides a direct route to α-aminophosphonates from pyrene-4-carbaldehyde. nih.gov This one-pot, three-component reaction involves the condensation of the aldehyde, an amine, and a dialkyl phosphite. The reaction typically proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the phosphite.

This methodology is highly versatile, as the properties of the resulting aminophosphonate can be readily tuned by varying the amine and phosphite starting materials. nih.gov Pyrene-containing aminophosphonates have garnered interest due to their potential biological activities and applications in materials science. The reaction can often be performed under mild conditions and sometimes even without a catalyst. nih.govnih.gov

Regioselective Functionalization Principles of the Pyrene Nucleus

The pyrene molecule possesses distinct regions of reactivity, and controlling the position of functionalization is a critical aspect of synthesizing pyrene derivatives with desired properties.

K-Region Substitution Strategies and Control

The "K-region" of pyrene refers to the 4,5 and 9,10 positions. These sites are known to be more reactive towards certain types of reactions, such as additions and oxidations, compared to other positions on the pyrene core. mdpi.com Strategies for achieving regioselective functionalization at the K-region often exploit this inherent reactivity. For example, cycloaddition reactions, like the Diels-Alder reaction, can occur preferentially at the K-region.

Another approach to control K-region substitution involves the use of directing groups. A substituent already present on the pyrene ring can influence the position of subsequent reactions, directing incoming reagents to the K-region. For instance, rhodium-catalyzed C-H arylation of 1-pyrenylphosphine derivatives has been shown to occur selectively at the K-region. researchgate.net

Approaches to Asymmetric Pyrene Functionalization

Introducing chirality to the pyrene core is a key objective for developing materials with specific chiroptical properties and for applications in asymmetric catalysis. Several strategies have been developed to achieve the asymmetric functionalization of pyrene.

One common approach is the use of a chiral auxiliary. In this method, a chiral molecule is temporarily attached to the pyrene substrate to guide the stereochemical outcome of a subsequent reaction. Once the desired transformation is complete, the chiral auxiliary is removed.

Another powerful technique is the use of chiral catalysts. A chiral catalyst can create a stereochemically defined environment around the pyrene substrate, leading to the preferential formation of one enantiomer of the product. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. Additionally, the synthesis of asymmetrically substituted pyrene derivatives can lead to materials with interesting intramolecular charge transfer properties. rsc.org

Advanced Applications in Materials Science and Chemical Biology

Development of Chemosensors and Fluorescent Probes

The inherent fluorescence of the pyrene (B120774) moiety is highly sensitive to its surroundings, a characteristic that is exploited in the design of chemosensors and fluorescent probes. axispharm.com Pyrene-4-carbaldehyde serves as a key intermediate in the synthesis of these advanced analytical tools. ontosight.ai

The design of chemosensors based on pyrene-4-carbaldehyde involves its functionalization with specific recognition units that can selectively interact with target analytes such as anions and metal ions. The aldehyde group provides a convenient handle for covalently linking these recognition moieties through reactions like condensation to form Schiff bases.

The fundamental principle behind the sensing mechanism often relies on the modulation of the pyrene core's fluorescence properties upon analyte binding. This can manifest as a change in fluorescence intensity (quenching or enhancement), a shift in the emission wavelength, or a change in the ratio of monomer to excimer emission. acs.org Excimer formation, where two pyrene molecules in close proximity form an excited-state dimer with a characteristic red-shifted emission, is a particularly useful phenomenon. acs.org

For the detection of metal ions, ligands containing heteroatoms like nitrogen, oxygen, or sulfur are often incorporated. mdpi.com These atoms can coordinate with metal ions, leading to a change in the electronic properties of the pyrene fluorophore and a corresponding change in its fluorescence signal. For instance, a pyrene derivative can be designed to selectively bind with Cu²⁺, causing a quenching of its excimer fluorescence, which can be used for quantitative detection. acs.org The design of these sensors can be highly specific, allowing for the detection of particular metal ions in complex mixtures. researchgate.net

Anion sensing, on the other hand, often utilizes receptors capable of forming hydrogen bonds or electrostatic interactions with the target anion. researchgate.net Groups like ureas, thioureas, or amides can be attached to the pyrene-4-carbaldehyde backbone to create a binding pocket for anions. researchgate.net The binding event alters the electronic environment of the pyrene, resulting in a detectable optical response.

A summary of design principles for chemosensors is provided in the table below:

| Analyte | Recognition Moiety | Interaction Type | Sensing Mechanism |

| Metal Ions | Ligands with N, O, S donors | Coordination | Fluorescence quenching/enhancement, ratiometric changes |

| Anions | Urea, thiourea (B124793), amide groups | Hydrogen bonding, electrostatic interactions | Changes in fluorescence intensity or wavelength |

The sensitivity of pyrene's fluorescence to the polarity of its microenvironment makes it an excellent probe for studying macromolecular and supramolecular systems. axispharm.com Pyrene-4-carbaldehyde can be used to synthesize fluorescent labels that can be attached to proteins or incorporated into self-assembling systems.

In protein interaction studies, pyrene-based probes can provide insights into protein folding, conformational changes, and binding events. axispharm.com For example, a study on the interaction of pyrene derivatives with bovine serum albumin (BSA) demonstrated their utility as fluorescent probes to understand these interactions. nih.gov The hydrophobic pyrene moiety tends to bind to hydrophobic pockets in proteins, and changes in its fluorescence can signal alterations in the protein's structure or its interaction with other molecules. nih.gov

A significant application of pyrene and its derivatives, including those synthesized from pyrene-4-carbaldehyde, is in the determination of the critical micelle concentration (CMC) of surfactants. nih.govnifdc.org.cn The CMC is the concentration at which surfactant molecules self-assemble to form micelles. Below the CMC, pyrene exhibits a characteristic monomer emission in aqueous solution. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. researchgate.net This change in the microenvironment leads to a significant change in the fluorescence spectrum, particularly in the ratio of the intensities of the first and third vibronic bands (I₁/I₃) of the monomer emission. researchgate.net A plot of the I₁/I₃ ratio against the surfactant concentration shows a sharp change at the CMC, allowing for its precise determination. researchgate.netavantiresearch.com While pyrene itself is commonly used, pyrene-3-carboxaldehyde has been shown to be a more reliable probe for CMC determination in some cases. avantiresearch.com

| Application | Principle | Observable Change |

| Protein Interaction Studies | Binding of pyrene probe to hydrophobic regions of proteins. | Changes in fluorescence intensity and wavelength upon protein conformational changes or binding events. |

| Critical Micelle Concentration (CMC) Determination | Partitioning of pyrene probe from polar aqueous environment to nonpolar micellar core. | Sharp decrease in the I₁/I₃ ratio of pyrene monomer fluorescence at the CMC. researchgate.netavantiresearch.com |

The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of the solvent. This solvatochromic behavior is a key feature that is harnessed in various sensing applications. mdpi.com Specifically, the ratio of the intensities of the vibronic bands in the fluorescence spectrum of the pyrene monomer is a reliable indicator of the local polarity. acs.org

Derivatives of pyrene-4-carbaldehyde can be designed to act as fluorescent probes for solvent polarity. mdpi.com These probes can be used to characterize the polarity of unknown microenvironments, such as the interior of micelles, polymer matrices, or biological membranes. axispharm.comacs.org For instance, a decrease in the I₁/I₃ ratio indicates a decrease in the polarity of the environment surrounding the pyrene probe. researchgate.net This property is not only crucial for CMC determination but also for studying the phase behavior of complex fluid systems and the interactions within them. The significant Stokes shift observed for some pyrene-based dyes, which is more pronounced in polar solvents, further enhances their utility as polarity-sensitive probes. mdpi.com

Organic Electronic and Optoelectronic Materials

Pyrene-based π-conjugated materials are highly promising for applications in organic electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). worktribe.com The excellent photophysical and electronic properties of the pyrene core, such as high charge carrier mobility and strong luminescence, make it an attractive building block for these materials. uky.eduresearchgate.net Pyrene-4-carbaldehyde is a valuable precursor for synthesizing a variety of functional pyrene derivatives for these applications. worktribe.com

While pyrene itself has a high fluorescence quantum yield, it is prone to forming excimers in the solid state, which can lead to a red-shift in emission and a decrease in efficiency, a phenomenon known as aggregation-caused quenching (ACQ). worktribe.com A key challenge in designing pyrene-based materials for OLEDs is to suppress this excimer formation to maintain high luminescence efficiency.

Several strategies have been developed to enhance the luminescence and electroluminescence of pyrene-based materials. One common approach is to introduce bulky substituents onto the pyrene core to sterically hinder π-π stacking and prevent excimer formation. worktribe.com The formylation of pyrene to produce pyrene-4-carbaldehyde is a crucial first step in introducing such functional groups. worktribe.com For example, pyrene-4-carbaldehyde can be used to synthesize asymmetrically substituted pyrene derivatives which can exhibit improved performance in OLEDs. researchgate.net

Another strategy is the development of "hot exciton" materials with aggregation-induced emission (AIE) characteristics. researchgate.net In these materials, molecular aggregation enhances rather than quenches fluorescence. By decorating the pyrene core with specific functional groups, it is possible to create molecules that are non-emissive in solution but become highly luminescent in the aggregated or solid state.

Furthermore, pyrene derivatives can be designed to have both light-emitting and hole-transporting properties, simplifying the architecture of OLED devices. uky.edu The introduction of different functional groups, such as pyridine, can tune the molecular properties and improve device performance, leading to high luminance and efficiency with reduced roll-off. nih.gov

The planar and extended π-conjugated system of pyrene facilitates efficient charge transport, making it a suitable material for the active layer in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netnih.gov The ability of pyrene units to form ordered structures, such as columnar stacking, through π-π interactions is crucial for achieving high charge carrier mobilities. nih.gov

In OFETs, pyrene-based materials have been utilized as p-type semiconductors. worktribe.com The modification of the pyrene core, often starting from intermediates like pyrene-4-carbaldehyde, allows for the fine-tuning of the electronic properties and molecular packing to optimize device performance. uky.edu For instance, the synthesis of asymmetric pyrene derivatives has been explored for their application in OFETs. rsc.org The introduction of pyrene units into polymer backbones has also been shown to enhance charge transport. nih.gov

For organic photovoltaics (OPVs), the primary goal is to design materials that can efficiently absorb sunlight and convert it into electrical energy. european-mrs.com Pyrene derivatives can be used as either donor or acceptor materials in the active layer of OPVs. worktribe.com Their strong absorption in the UV-visible region and good charge transport properties are advantageous for this application. uky.edu The chemical versatility of pyrene-4-carbaldehyde allows for the synthesis of a wide range of pyrene-based materials with tailored energy levels and morphologies to improve the power conversion efficiency of solar cells. worktribe.com

A summary of the role of pyrene-4-carbaldehyde derivatives in organic electronics is provided below:

| Device | Role of Pyrene-4-carbaldehyde Derivative | Key Properties |

| OLEDs | Emitter, Hole-Transporting Material | High luminescence, prevention of excimer formation, tunable emission color, good charge carrier mobility. worktribe.comnih.gov |

| OFETs | Active Semiconductor Layer | High charge carrier mobility, ordered molecular packing, good thermal and chemical stability. researchgate.netnih.gov |

| OPVs | Donor or Acceptor Material in Active Layer | Strong light absorption, efficient charge generation and transport, tunable energy levels. worktribe.comuky.edu |

Supramolecular Assemblies and Host-Guest Chemistry

The unique electronic and photophysical properties of pyrene and its derivatives make them excellent building blocks for the construction of supramolecular assemblies and host-guest systems. northeastern.edu

Pyrene-based molecular receptors have been engineered for the selective recognition of a wide range of analytes, including cations, anions, and neutral molecules. northeastern.edumdpi.com These receptors often utilize the fluorescence properties of the pyrene moiety, where binding events lead to changes in the fluorescence intensity, such as quenching or enhancement, or shifts in the emission wavelength (e.g., monomer vs. excimer emission). northeastern.edursc.org

For anion recognition, receptors incorporating thiourea groups alongside a pyrene unit have been developed. jst.go.jp These receptors can selectively bind oxoanions like acetate (B1210297) and dihydrogen phosphate (B84403) through hydrogen bonding, resulting in a dual fluorescence emission. jst.go.jp Pyrene-containing polyamines have also been shown to act as fluorescent receptors for perfluorooctanoic acid (PFOA) in aqueous media, where the interaction between the protonated amine groups and the carboxylate of PFOA leads to fluorescence quenching. mdpi.com

In the realm of cation recognition, pyrene-functionalized calix rsc.orgarene derivatives have been designed to selectively bind metal ions such as Pb²⁺ and K⁺. rsc.org The binding of these cations can modulate the pyrene excimer emission. Ferrocene-triazole-pyrene triads have been synthesized as multichannel heteroditopic receptors capable of recognizing anions, cations, and ion pairs. acs.org Furthermore, a pyrene-phosphonate conjugate has been developed for the selective colorimetric and fluorescent sensing of Fe³⁺ ions. semanticscholar.orgnih.gov

| Receptor Type | Target Analyte(s) | Sensing Mechanism |

| Pyrene-thiourea derivative | Acetate, Dihydrogen phosphate | Dual fluorescence emission |

| Pyrene-containing polyamines | Perfluorooctanoic acid (PFOA) | Fluorescence quenching |

| Pyrene-functionalized calix rsc.orgarene | Pb²⁺, K⁺ | Excimer emission quenching/revival |

| Ferrocene-triazole-pyrene triads | Anions, Cations, Ion pairs | Multichannel recognition |

| Pyrene-phosphonate conjugate | Fe³⁺ | Colorimetric and fluorescence quenching |

Table 2: Examples of Pyrene-Based Receptors for Molecular Recognition

Pyrene-based ligands are attractive building blocks for the synthesis of porous framework materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) due to their planar structure, rich π-electron system, and tendency for strong intermolecular π–π stacking interactions. rsc.orgrsc.org These materials possess high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgliverpool.ac.uk

The synthesis of pyrene-based MOFs often involves the use of pyrene derivatives functionalized with coordinating groups such as carboxylates. rsc.orgrsc.org For example, 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) has been used as a linker to construct MOFs with various metal ions, including aluminum, zirconium, and europium. liverpool.ac.uk The dimensionality and structure of the resulting MOFs can be influenced by the choice of metal ion and the reaction conditions. One-dimensional double-chain MOFs have been synthesized using 5-[(pyren-4-ylmethyl)amino]isophthalic acid as a ligand with Zn²⁺ and Cd²⁺. ulisboa.pt

Pyrene-based COFs have also been developed, with linkages such as boron-oxygen bonds formed through the dehydration condensation of boronic acids. rsc.org These frameworks can exhibit excellent stability and have been explored for applications like photocatalysis. For instance, pyrene-based COFs have been synthesized for the degradation of tetracycline (B611298) under visible light irradiation. acs.org The introduction of pyrene units into the framework can enhance light absorption, facilitate electron migration, and reduce the recombination of photogenerated electron-hole pairs. rsc.org

Supramolecular systems containing pyrene units can exhibit adaptive reconfiguration upon guest binding, a phenomenon crucial for achieving high binding affinity and selectivity. acs.orgnih.gov A notable example is the pyrene-edged Fe(II)₄L₆ cage, which demonstrates differential guest-binding behavior. acs.orgnih.gov These cages, formed from isomeric bis(4-aminophenyl)pyrene derivatives, can encapsulate large hydrophobic guests like fullerenes (C₆₀ and C₇₀) and steroids. acs.orgnih.gov The addition of these guests induces a re-equilibration among the different diastereomers of the cage, favoring the one that provides the most stable host-guest complex. acs.orgnih.gov This adaptive behavior is driven by the maximization of the binding affinity of the system. acs.orgnih.gov

Another example of adaptive systems is the "pyrene box," a crystalline capsule formed from guanidinium (B1211019) and pyrene-tetrasulfonate. nih.govresearchgate.net These cages can encapsulate and control the conformation of guest molecules like 1,12-diammoniumdodecane by adjusting the dimensions of their internal cavity. nih.gov Conformationally adaptive macrocycles with flipping pyrene sidewalls have also been synthesized. researchgate.netrhhz.net These macrocycles can exist in multiple well-defined conformations, and upon guest binding, they select the conformation or combination of conformations that maximizes the binding affinity. researchgate.net The dynamic nature of these systems is also responsive to environmental changes such as temperature and solvent. nih.govcdnsciencepub.com

Other Applications in Advanced Materials

The planar and aromatic nature of the pyrene moiety allows for its strong, non-covalent interaction with the surfaces of various nanomaterials through π-π stacking. This property has been widely exploited for the surface functionalization of carbon nanotubes (CNTs), graphene, and graphene oxide (GO). sigmaaldrich.comscientific.netrsc.orgresearchgate.net This non-covalent functionalization is advantageous as it preserves the intrinsic electronic properties of the carbon nanomaterials. rsc.org

Pyrene derivatives, such as 1-pyrenebutanoic acid succinimidyl ester (PBASE), are commonly used as bifunctional linkers to anchor other molecules, including proteins and aptamers, onto graphene surfaces for biosensing applications. rsc.org Similarly, 1-aminopyrene (B158619) has been used to functionalize highly reduced graphene oxide to create a support for palladium nanoparticles, resulting in a novel catalyst for cross-coupling reactions in water. nih.gov The functionalization of GO with pyrene derivatives has been shown to create nanocomposites with interesting photo-switching behaviors. scientific.netresearchgate.net

Beyond carbon nanomaterials, pyrene derivatives have also been used to functionalize the surface of gold nanoparticles (AuNPs). rsc.orgrsc.orgnih.gov Thiol- or amine-terminated pyrene derivatives can be attached to the gold surface, and the resulting functionalized nanoparticles exhibit the photoluminescence properties of the pyrene chromophore. nih.gov In some cases, the close packing of pyrene units on the gold surface can lead to the observation of excimer emission. rsc.org This functionalization strategy opens up possibilities for creating novel hybrid materials with combined plasmonic and fluorescent properties.

Rational Design for Organic Cathode Materials in Energy Storage

The quest for next-generation energy storage solutions has spurred significant research into organic electrode materials, which offer the promise of sustainability, flexibility, and resource abundance compared to their inorganic counterparts. worktribe.com Within this domain, pyrene-based compounds have emerged as a focal point for the rational design of high-performance organic cathode materials. While not typically used directly as the active cathode material, Pyrene-4-carbaldehyde serves as a crucial starting point and versatile intermediate in the synthesis of more complex, electrochemically active pyrene derivatives. ontosight.ai Its aldehyde functional group provides a reactive handle for building larger, tailored molecular architectures with enhanced properties for energy storage applications.

The core strategy in the rational design of organic cathodes is to create molecules with a high density of redox-active sites, excellent electronic conductivity, and stability during cycling. The pyrene scaffold is an attractive platform due to its inherent aromaticity and potential for extensive π-conjugation, which can facilitate charge transport. The introduction of functional groups, such as the formyl group in Pyrene-4-carbaldehyde, is the first step in a multi-step process to engineer molecules with optimal electrochemical performance. worktribe.comuky.edu

A prime example of a pyrene-based cathode material that illustrates this design principle is Pyrene-4,5,9,10-tetraone (PTO) . google.comeucyskatowice2024.eu PTO possesses four carbonyl groups, which can undergo reversible redox reactions, leading to a high theoretical specific capacity. chemrxiv.org While direct oxidation of pyrene is a common route to PTO, the principles of organic synthesis allow for the conceptual connection of Pyrene-4-carbaldehyde to such highly functionalized derivatives. uky.eduresearchgate.net The aldehyde group can be a precursor to other functionalities that direct the synthesis towards the desired tetra-functionalized pyrene core.

Research has demonstrated that the performance of PTO can be further enhanced by incorporating it into larger structures like polymers or covalent organic frameworks (COFs). For instance, polymer-bound PTO has shown remarkable charge-discharge properties and excellent cyclability. confex.com In one study, a polymethacrylate-bound PTO cathode exhibited a high capacity and retained 83% of its capacity after 500 cycles. confex.com Similarly, composites of PTO-based COFs with carbon nanotubes have delivered high specific capacities and excellent rate performance. ossila.com

The design of these advanced materials often involves the synthesis of functionalized pyrene monomers that can be polymerized. Pyrene-4-carbaldehyde, through its reactive aldehyde group, can be converted into a variety of derivatives suitable for polymerization. For example, condensation reactions with amines can lead to the formation of Schiff bases, introducing new linkages and functionalities that can be exploited in the construction of polymeric cathodes.

The table below summarizes the performance of some rationally designed pyrene-based organic cathode materials, highlighting the potential that can be unlocked by functionalizing the pyrene core, a process for which Pyrene-4-carbaldehyde is a fundamental building block.

| Material | Specific Capacity (mAh/g) | Cycle Stability | Key Design Feature |

| Polymer-Bound Pyrene-4,5,9,10-tetraone (PPYT) | 231 (initial), 193 (after 500 cycles) | 83% capacity retention after 500 cycles | Polymer backbone to prevent dissolution and enhance cyclability. confex.com |

| Pyrene-4,5,9,10-tetraone-COF with 50 wt% CNT (PT-COF50) | 280 (at 200 mA/g) | High rate capability (229 mAh/g at 5000 mA/g) | Covalent organic framework structure for high porosity and active site density, composited with CNTs for enhanced conductivity. ossila.com |

| Poly[(thiophene-2,5-yl)-((pyrene-4,5,9,10-tetraone)-2,7-yl)] (PTPT)@AC | 693.5 (calculated for pure polymer) | Good rate capability | Donor-acceptor polymer structure for ambipolar properties. rsc.org |

| Oxidized FWNT/aminopyrene electrode | ~175 | 85% capacity retention after 10,000 cycles | Electropolymerized aminopyrene on functionalized carbon nanotubes for high surface interaction. Current time information in Bangalore, IN. |

These research findings underscore the importance of a rational design approach that begins with versatile and functionalizable building blocks like Pyrene-4-carbaldehyde. The ability to chemically modify the pyrene structure is paramount in developing the next generation of high-capacity, stable, and sustainable organic cathode materials for energy storage.

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Methodologies for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Intermolecular Interaction Analysis (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of pyrene-4-carbaldehyde. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the presence and connectivity of the pyrene (B120774) core and the aldehyde functional group.

¹H NMR Spectroscopy: The ¹H NMR spectrum of pyrene-4-carbaldehyde is characterized by distinct signals in the aromatic and aldehydic regions. The aldehyde proton typically appears as a singlet at a downfield chemical shift, generally around 10 ppm, due to the deshielding effect of the carbonyl group. pjoes.com The protons on the pyrene ring system give rise to a complex pattern of multiplets in the aromatic region, typically between 7.0 and 9.5 ppm. The specific chemical shifts and coupling constants of these aromatic protons are sensitive to the substitution pattern and the electronic environment of the pyrene core.

Intermolecular Interaction Analysis: While standard NMR techniques are primarily used for structural elucidation, more advanced NMR methods, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into intermolecular interactions and the spatial proximity of protons in concentrated solutions or solid-state samples.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~10 | Aldehyde proton (-CHO) |

| ¹H | 7.0 - 9.5 | Aromatic protons (pyrene ring) |

| ¹³C | 190 - 210 | Carbonyl carbon (C =O) |

| ¹³C | 120 - 150 | Aromatic carbons (pyrene ring) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Material Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for identifying the functional groups present in pyrene-4-carbaldehyde and characterizing its material properties.

FT-IR Spectroscopy: The FT-IR spectrum of pyrene-4-carbaldehyde is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. This peak is typically observed in the region of 1680-1715 cm⁻¹. pjoes.com The exact position of this band can be influenced by conjugation with the pyrene ring. The spectrum also displays characteristic bands for aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

| Spectroscopic Technique | Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|

| FT-IR | 1680 - 1715 | C=O stretch (aldehyde) |

| FT-IR | > 3000 | Aromatic C-H stretch |

| FT-IR | 1400 - 1600 | Aromatic C=C stretch |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Mechanism Elucidation and Optical Property Analysis

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, is fundamental to understanding the photophysical properties of pyrene-4-carbaldehyde, which are largely dictated by the extensive π-conjugated system of the pyrene core.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of pyrene-4-carbaldehyde in solution exhibits characteristic absorption bands arising from π-π* electronic transitions within the pyrene moiety. The spectrum of the parent pyrene molecule shows distinct vibronic fine structure. The introduction of the carbaldehyde group can lead to a red-shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system and the electron-withdrawing nature of the aldehyde. The molar extinction coefficients for these transitions are typically high, on the order of 10⁴ to 10⁵ M⁻¹cm⁻¹.

Fluorescence Spectroscopy: Pyrene and its derivatives are well-known for their strong fluorescence. The fluorescence spectrum of pyrene-4-carbaldehyde is sensitive to the polarity of its environment, a phenomenon known as solvatochromism. pjoes.com The emission wavelength can shift to longer wavelengths (red-shift) in more polar solvents, which is indicative of a more polar excited state compared to the ground state. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be influenced by the solvent and the presence of quenchers. The photophysical properties of pyrene carbonyl compounds are influenced by factors such as intersystem crossing and internal conversion.

| Spectroscopic Technique | Wavelength Range (nm) | Electronic Transition |

|---|---|---|

| UV-Vis Absorption | ~300 - 450 | π-π* transitions |

| Fluorescence Emission | ~380 - 500 | Emission from the first excited singlet state |

X-ray Diffraction (Single-Crystal and Powder) for Solid-State Structure, Conformation, and Packing Analysis

X-ray diffraction techniques are paramount for determining the precise three-dimensional arrangement of pyrene-4-carbaldehyde molecules in the solid state.

Powder X-ray Diffraction (PXRD): PXRD is used to characterize the crystalline nature of a bulk sample of pyrene-4-carbaldehyde. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used to identify the compound, assess its purity, and study polymorphism (the existence of different crystal structures for the same compound).

Mass Spectrometry for Molecular Identification and Purity Assessment (e.g., ESI-MS, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of pyrene-4-carbaldehyde and to assess its purity.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for polar molecules. In the positive ion mode, pyrene-4-carbaldehyde is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for the analysis of volatile and thermally stable compounds like pyrene-4-carbaldehyde. The mass spectrum obtained from GC-MS will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used for structural confirmation and identification of impurities.

| Technique | Observed Ion | m/z | Information Provided |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 231.08 | Molecular Weight Confirmation |

| GC-MS | M⁺ | 230.07 | Molecular Weight and Fragmentation Pattern |

X-ray Absorption Spectroscopy for Electronic Structure and Stability Investigations

X-ray Absorption Spectroscopy (XAS) is a technique that can provide element-specific information about the local geometric and electronic structure of the absorbing atom. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

While specific XAS studies on pyrene-4-carbaldehyde are not widely reported in the searched literature, this technique holds potential for investigating its electronic structure and stability. For instance, by tuning the X-ray energy to the carbon or oxygen K-edge, one could probe the unoccupied electronic states and gain insights into the molecular orbitals involved in chemical bonding. XANES can be sensitive to the local coordination environment and oxidation state of the absorbing atom, which could be useful in studying the interactions of pyrene-4-carbaldehyde with other molecules or surfaces. The stability of the compound under various conditions could also be monitored by observing changes in the XAS spectrum.

In-Depth Computational Analysis of Pyrene-4-carbaldehyde Remains an Open Area of Scientific Inquiry

A thorough review of scientific literature reveals a notable absence of dedicated computational and theoretical studies focused specifically on the electronic and structural properties of Pyrene-4-carbaldehyde. While its isomer, pyrene-1-carbaldehyde, and the parent pyrene molecule have been the subjects of various computational investigations, Pyrene-4-carbaldehyde has primarily been documented as a commercially available reagent and a precursor in the synthesis of more complex molecules. nih.gov

For context, computational studies on related pyrene derivatives are common and provide significant insights. For instance, DFT has been widely used to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity of pyrene and its substituted forms. nih.gov Similarly, TD-DFT is a standard method for calculating the excited-state properties and predicting the absorption and emission spectra of such compounds. nih.gov Molecular dynamics simulations are employed to understand conformational flexibility and intermolecular interactions, which are crucial for predicting solid-state properties.

Although these powerful computational tools are well-suited to analyze Pyrene-4-carbaldehyde, the specific application and publication of such results have yet to appear in the scientific domain. The synthesis of novel materials starting from Pyrene-4-carbaldehyde has been reported, but the computational analysis in these studies is typically performed on the final, more complex products rather than the starting aldehyde. nih.gov

Therefore, the detailed theoretical characterization of Pyrene-4-carbaldehyde represents an open avenue for future research. Such studies would be invaluable for elucidating the precise influence of the aldehyde group's position on the electronic and photophysical properties of the pyrene core, contributing to the rational design of new organic materials for electronics and photonics.

Mechanistic Insights and Photophysical Phenomena

Understanding Excimer Formation and Strategies for its Suppression

Pyrene (B120774) and its derivatives are well-known for their ability to form excimers, which are excited-state dimers that exhibit a characteristic red-shifted and broad fluorescence emission compared to the monomer. acs.org This phenomenon arises from the π–π stacking of pyrene moieties in close proximity (less than 1 nm). acs.org While excimer formation can be a desirable feature for certain sensing applications, it is often considered a drawback in the context of organic light-emitting diodes (OLEDs) and other optoelectronic devices, as it can lead to quenching of emission efficiency, particularly in the solid state or at high concentrations. worktribe.com

Several strategies have been developed to suppress excimer formation in pyrene-based materials. A common approach involves the introduction of bulky substituents onto the pyrene core. These sterically hindering groups physically prevent the close approach and parallel alignment of pyrene units necessary for excimer formation. For instance, the incorporation of tert-butyl groups at the 2,7-positions of the pyrene skeleton has been shown to effectively inhibit π–π stacking. worktribe.com Similarly, the introduction of a methyl group can increase steric hindrance and suppress excimer formation. vulcanchem.com Another strategy involves creating a twisted conformation within the molecule, which disrupts the planarity of the pyrene system and hinders aggregation. This can be achieved by attaching peripheral aromatic groups that induce a large dihedral angle relative to the pyrene core. semanticscholar.org

The table below summarizes strategies for suppressing excimer formation in pyrene derivatives.

| Strategy | Mechanism | Example | Reference |

| Steric Hindrance | Introduction of bulky groups to physically prevent close packing of pyrene units. | Attaching tert-butyl or methyl groups to the pyrene core. | worktribe.comvulcanchem.com |

| Twisted Molecular Conformation | Creating a non-planar structure to disrupt π–π stacking. | Introducing peripheral aromatic groups that induce a large dihedral angle. | semanticscholar.org |

| Functionalization | Altering the electronic density of the pyrene nucleus to prevent monomer emission loss. | Introduction of a carboxylic moiety. | nih.govacs.org |

Elucidation of Charge Transfer and Energy Transfer Processes in Pyrene-4-carbaldehyde Derivatives

The photophysical properties of pyrene-4-carbaldehyde derivatives are significantly influenced by intramolecular charge transfer (ICT) and Förster resonance energy transfer (FRET) processes. In donor-π-acceptor (D-π-A) systems, where the pyrene moiety can act as either an electron donor or acceptor, photoexcitation can lead to a transfer of electron density from the donor to the acceptor unit. This ICT process often results in a large Stokes shift and a fluorescence emission that is sensitive to the polarity of the surrounding medium. nih.gov

For example, a synthetic asymmetric azine-based compound linking a pyrene unit to a (4-dimethylamino)cinnamaldehyde unit exhibits a significant polarity-dependent red shift in its emission, indicative of ICT. nih.govacs.org The efficiency and nature of charge transfer are highly dependent on the electronic properties of the donor and acceptor moieties, as well as the nature of the π-conjugated bridge connecting them.

Energy transfer is another critical process, particularly in dendritic and multi-chromophoric systems containing pyrene. mdpi.com In these systems, pyrene often serves as an energy donor, absorbing light and then non-radiatively transferring the excitation energy to an acceptor molecule. The efficiency of this FRET process is strongly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two chromophores. mdpi.com Studies on dendritic molecules with peripheral pyrene groups and various acceptor cores, such as porphyrins and fullerenes, have demonstrated high FRET efficiencies. mdpi.com

The table below details key findings on charge and energy transfer in pyrene derivatives.

| Process | Key Findings | Example System | Reference |

| Intramolecular Charge Transfer (ICT) | Exhibits significant polarity-dependent red shift in emission. | Azine-linked pyrene-(4-dimethylamino)cinnamaldehyde. | nih.govacs.org |

| Förster Resonance Energy Transfer (FRET) | High energy transfer efficiencies observed in dendritic systems. | Dendrimers with pyrene donors and porphyrin/fullerene acceptors. | mdpi.com |

| Electron Transfer to Semiconductors | Pyrene derivatives can inject electrons into the conduction band of materials like TiO2. | Pyrene derivatives with different anchoring groups on TiO2. | rsc.org |

Interplay of Molecular Structure, Crystal Packing, and Resultant Electronic Properties

The electronic properties of pyrene-4-carbaldehyde and its derivatives in the solid state are profoundly influenced by their molecular structure and crystal packing arrangement. Single-crystal X-ray diffraction studies have provided valuable insights into these structure-property relationships.

The planarity of the pyrene core is a key determinant of its electronic behavior. Subtle distortions in the pyrene ring system, as well as the torsion angles between the pyrene moiety and its substituents, can significantly impact the electronic coupling between molecules in the crystal lattice. rsc.org For instance, in the crystal structure of a 1-pyrenyl ynone, the pyrene moiety is slightly bent, and the propynoyl substituent is twisted out of the plane of the adjacent aromatic ring. rsc.org

Crystal packing, which describes the arrangement of molecules in the crystal, dictates the extent of intermolecular interactions such as π–π stacking and hydrogen bonding. These interactions are crucial for charge transport in organic semiconductor materials. In some pyrene derivatives, the presence of bulky substituents can completely suppress π–π stacking, leading to a non-coplanar structure where molecules are arranged in a herringbone motif stabilized by C-H···π interactions. semanticscholar.org The absence of significant π–π stacking can be advantageous in preventing the formation of charge-trapping sites. The crystal structure of pyrene-4-aldehyde itself has been determined to be monoclinic. researchgate.net

The table below presents crystallographic data for pyrene-4-aldehyde.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Reference |

| Monoclinic | P 2 1 /c | 9.3121(19) | 8.0958(16) | 14.944(3) | 106.06(3) | 1082.7(4) | researchgate.net |

| Monoclinic | P 2 1 /c | 8.1312(16) | 7.8252(16) | 17.231(3) | 92.47(3) | 1095.3(4) | researchgate.net |

Note: Two different sets of crystallographic data for pyrene-4-aldehyde have been reported.

Solvatochromism and Environmental Sensing Mechanisms of Pyrene-Based Probes

Solvatochromism, the change in the color of a substance in response to the polarity of the solvent, is a prominent feature of many pyrene-4-carbaldehyde derivatives, particularly those with a D-π-A architecture. ekb.eg This property makes them excellent candidates for use as fluorescent probes to characterize the micropolarity of various environments, such as within surfactant micelles or biological systems. ekb.eg

The mechanism behind the solvatochromism of these probes lies in the stabilization of their excited state by the solvent molecules. In polar solvents, the excited state, which often has a larger dipole moment than the ground state due to ICT, is stabilized to a greater extent, leading to a red shift in the fluorescence emission. The magnitude of this shift can be correlated with the solvent polarity. Pyrene-based dyes have been shown to exhibit bright fluorescence in solvents with a wide range of polarities, including water. rsc.org

Pyrene-4-carbaldehyde itself has been used as a solvatochromic probe. researchgate.net Studies have shown that the microenvironment sensed by pyrene-4-carbaldehyde in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (bmimPF6) is similar to that in acetonitrile (B52724) and dimethyl sulfoxide. researchgate.net This demonstrates the sensitivity of its photophysical properties to the immediate molecular surroundings.

The table below highlights the solvatochromic behavior of pyrene-based probes.

| Probe Type | Observed Phenomenon | Application | Reference |

| D-π-A Dyes | Significant red shift in fluorescence with increasing solvent polarity. | Characterizing micropolarity of surfactant micelles. | ekb.eg |

| Pyrene-4-carbaldehyde | Senses a microenvironment similar to acetonitrile and DMSO in an ionic liquid. | Solvent polarity sensing. | researchgate.net |

| Piperidine-substituted Pyrene Dye | Bright fluorescence across a wide range of solvent polarities, including water. | Environmental sensing. | rsc.org |

Proton-Induced Photophysical Changes and pH-Sensitive Sensing Paradigms

The photophysical properties of certain pyrene-4-carbaldehyde derivatives can be modulated by changes in pH, making them suitable for use as pH-sensitive fluorescent probes. This pH-responsive behavior typically arises from the protonation or deprotonation of specific functional groups within the molecule, which in turn alters the electronic structure and, consequently, the fluorescence emission.

For example, pyrene-based luminogens can exhibit pH-responsive behavior through the protonation of a dimethylamino group, which can lead to changes in a twisted intramolecular charge transfer (TICT) process. worktribe.com In other systems, protonation of an imine linkage can disrupt the conjugation between the pyrene core and other parts of the molecule. acs.org This can lead to a "turn-off" of the ICT fluorescence band and the appearance of a new band, sometimes corresponding to the pyrene excimer. acs.org The reversible nature of these protonation-deprotonation cycles allows for the development of fluorescent switches.

The table below summarizes the pH-sensitive behavior of pyrene-based probes.

| Probe System | Mechanism of pH Sensing | Observed Photophysical Change | Reference |

| Pyrene-based luminogen with -NMe2 group | Protonation of the dimethylamino group. | Modulation of Twisted Intramolecular Charge Transfer (TICT). | worktribe.com |

| Azine-linked pyrene-cinnamaldehyde | Protonation of the imine linkage. | Decrease in ICT band intensity and appearance of an excimer-like band. | acs.org |

| Pyrene-carboxylic acid derivative | Deprotonation of the carboxylic acid group. | Exclusive formation of the pyrene excimer. | nih.govacs.org |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Efficiency, Regioselectivity, and Sustainability

Future research will prioritize the development of more efficient, selective, and environmentally benign methods for the synthesis of pyrene-4-carbaldehyde and its derivatives. While traditional methods for functionalizing pyrene (B120774) often face challenges with regioselectivity, newer strategies are emerging to overcome these limitations. uky.edu For instance, the electrophilic substitution of pyrene is known to preferentially occur at the 1-, 3-, 6-, and 8-positions, making the synthesis of specific isomers challenging. uky.edu

A key area of development will be the exploration of novel catalytic systems that can direct functionalization to specific positions on the pyrene core, thereby improving the regioselectivity of reactions. This includes the investigation of transition-metal-catalyzed cross-coupling reactions and C-H activation strategies that offer precise control over the substitution pattern. Furthermore, there is a growing emphasis on sustainable chemistry, which will drive the development of synthetic routes that minimize waste, use less hazardous reagents, and operate under milder reaction conditions. This could involve the use of biocatalysis, flow chemistry, and the development of one-pot multi-component reactions to streamline the synthesis of complex pyrene-based molecules.

A scalable and efficient method for the synthesis of a related compound, pyrene-4,5-dione, has been developed, which highlights the potential for process optimization in pyrene chemistry. epa.gov The addition of N-methylimidazole as a catalyst was shown to improve the yield and simplify the workup, demonstrating how small modifications can lead to significant improvements in efficiency. epa.gov Future work will likely build on these principles to develop robust and scalable syntheses for a wide range of pyrene-4-carbaldehyde derivatives.

Rational Design of Pyrene-4-carbaldehyde Derivatives for Tailored Photophysical Responses and Specific Analytical Applications

The aldehyde functional group in pyrene-4-carbaldehyde serves as a versatile handle for the synthesis of a diverse range of derivatives with tailored photophysical properties. Future research will focus on the rational design of these derivatives to achieve specific responses for a variety of analytical applications. This involves the strategic introduction of different functional groups to modulate the electronic and steric properties of the pyrene core, thereby fine-tuning its absorption and emission characteristics. researchgate.net

The introduction of electron-donating or electron-withdrawing groups can be used to shift the fluorescence emission wavelength, enhance the quantum yield, and control the excited-state lifetime. researchgate.net This allows for the creation of fluorescent probes with specific colors and sensitivities for the detection of various analytes, including metal ions, anions, and biologically important molecules. For example, pyrene derivatives have been designed to act as fluorescent sensors that exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state, making them suitable for sensing applications in aqueous media. mdpi.com

The sensitivity of pyrene's fluorescence to the polarity of its microenvironment makes it an excellent probe for studying macromolecular and supramolecular systems. Future work will involve the design of pyrene-4-carbaldehyde derivatives that can be incorporated into complex biological systems to report on local changes in polarity, viscosity, and temperature. This will enable the development of advanced diagnostic tools and imaging agents.

| Derivative Type | Design Strategy | Target Application | Potential Photophysical Response |

| Schiff Bases | Condensation with primary amines | Metal ion sensing, pH sensing | Colorimetric and fluorometric changes upon binding |

| Chalcones | Condensation with acetophenones | Bioimaging, nonlinear optics | Two-photon absorption, solvatochromism |

| Donor-Acceptor Systems | Introduction of electron-donating and -withdrawing groups | Organic electronics, solar cells | Intramolecular charge transfer, red-shifted emission |

| AIEgens | Introduction of rotor-like groups | Biosensing, cell imaging | Aggregation-induced emission enhancement |

Integration into Hybrid and Multifunctional Material Systems for Synergistic Properties

The integration of pyrene-4-carbaldehyde derivatives into hybrid and multifunctional material systems is a promising avenue for creating materials with synergistic properties. rsc.org This involves combining the unique photophysical and electronic properties of pyrene with the properties of other materials, such as polymers, nanoparticles, and metal-organic frameworks (MOFs). rsc.org The resulting hybrid materials can exhibit enhanced performance and new functionalities that are not present in the individual components. rsc.org

Pyrene derivatives can be used to functionalize the surface of nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs), to create hybrid materials with tailored optical and electronic properties. mdpi.com The pyrene units can act as light-harvesting antennas, transferring energy to the nanoparticle core, or as fluorescent reporters, signaling changes in the local environment. For example, thiol- or amine-terminated pyrene derivatives can be attached to the surface of AuNPs, resulting in functionalized nanoparticles that exhibit the photoluminescence properties of the pyrene chromophore.

In the realm of multifunctional materials, pyrene-4-carbaldehyde can be used as a building block for the construction of porous organic polymers and MOFs. rsc.org These materials can combine the porosity of the framework with the photophysical properties of the pyrene units, leading to applications in gas storage, separation, and catalysis. The aldehyde group can be used to create covalent linkages within the framework or to post-synthetically modify the material with other functional groups.

| Hybrid System | Integration Strategy | Synergistic Property | Potential Application |

| Pyrene-Polymer Conjugates | Covalent attachment to polymer backbone | Enhanced processability, tunable solid-state emission | Organic light-emitting diodes (OLEDs), sensors |

| Pyrene-Functionalized Nanoparticles | Surface modification of nanoparticles | Enhanced fluorescence, energy transfer | Bioimaging, photocatalysis, sensing |

| Pyrene-Based MOFs | Use as a building block or for post-synthetic modification | Porosity, selective guest binding, luminescence | Gas storage and separation, chemical sensing |

| Pyrene-Carbon Nanomaterial Hybrids | Non-covalent π-π stacking interactions | Improved charge transport, enhanced mechanical strength | Composites, transparent conductive films |

Advanced Computational Modeling for Predictive Material Science and High-Throughput Screening

Advanced computational modeling and high-throughput screening are set to revolutionize the discovery and design of new materials based on pyrene-4-carbaldehyde. researchgate.net These approaches can significantly accelerate the identification of promising candidates for specific applications by predicting their properties before they are synthesized in the lab. rsc.org

Density functional theory (DFT) and time-dependent DFT (TD-DFT) are powerful computational tools that can be used to predict the electronic structure, absorption and emission spectra, and other photophysical properties of pyrene derivatives. researchgate.net By systematically modifying the structure of the molecule in silico, researchers can gain insights into the structure-property relationships and rationally design molecules with desired characteristics. For example, computational studies can be used to predict how the introduction of different substituents will affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for applications in organic electronics. acs.org

High-throughput computational screening involves the automated evaluation of large libraries of virtual compounds. unchainedlabs.com This approach can be used to rapidly identify promising candidates for a specific application, such as hole-transporting materials for OLEDs or fluorescent probes for a particular analyte. nih.govrsc.org By combining high-throughput screening with machine learning algorithms, it is possible to develop predictive models that can identify new molecular designs with even greater efficiency. researchgate.net

| Computational Technique | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure calculations | HOMO/LUMO energy levels, ionization potential, electron affinity |

| Time-Dependent DFT (TD-DFT) | Excited-state calculations | Absorption and emission spectra, fluorescence quantum yields |

| Molecular Dynamics (MD) | Simulation of molecular motion | Conformational changes, solvent effects, self-assembly |

| High-Throughput Screening (HTS) | Virtual library screening | Identification of lead compounds for specific applications |

Exploration of Pyrene-4-carbaldehyde in Quantum and Nanoscience Applications

The unique photophysical properties of pyrene-4-carbaldehyde and its derivatives make them attractive candidates for exploration in the emerging fields of quantum and nanoscience. At the nanoscale, the behavior of materials can be significantly different from their bulk counterparts, opening up new possibilities for technological applications.

Pyrene-derived carbon nanodots (CNDs) have been synthesized and shown to exhibit interesting photoluminescence properties. rsc.org Future research will focus on controlling the size, shape, and surface chemistry of these CNDs to tune their quantum confinement effects and enhance their quantum yield. oup.comresearchgate.net These materials have potential applications in bioimaging, sensing, and photocatalysis. mdpi.comrsc.org

In the realm of quantum science, the well-defined electronic transitions and long-lived excited states of some pyrene derivatives could be exploited for applications in quantum information processing and quantum sensing. The ability to control the photophysical properties of pyrene through chemical modification provides a pathway to designing molecules with specific quantum-mechanical properties. Further research is needed to explore the potential of pyrene-4-carbaldehyde derivatives as single-photon emitters or as components of molecular qubits.

| Nanoscience Application | Role of Pyrene-4-carbaldehyde Derivative | Key Property |

| Carbon Nanodots (CNDs) | Precursor for synthesis | Tunable photoluminescence, biocompatibility |

| Fluorescent Nanolabels | Fluorescent core of nanoparticles | High quantum yield, photostability |

| Organic Nanotransistors | Active semiconductor layer | High charge carrier mobility |

| Molecular Switches | Photochromic or electrochromic unit | Reversible changes in absorption or emission |

Q & A

Q. What are the established synthetic routes for Pyrene-4-carbaldehyde, and how do researchers validate their purity?

Pyrene-4-carbaldehyde is typically synthesized via formylation reactions using pyrene derivatives. Common methods include Vilsmeier-Haack formylation or Friedel-Crafts acylation. To validate purity, researchers employ high-performance liquid chromatography (HPLC) with UV detection, cross-referenced with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Melting point analysis and gas chromatography-mass spectrometry (GC-MS) are also used to detect impurities .

Q. How should researchers design a literature review strategy for Pyrene-4-carbaldehyde?

Q. What spectroscopic techniques are critical for characterizing Pyrene-4-carbaldehyde?

Key techniques include:

- ¹H NMR : To confirm aldehyde proton resonance (~10 ppm) and pyrene aromatic protons.

- FT-IR : To identify carbonyl stretching frequencies (~1700 cm⁻¹).

- UV-Vis Spectroscopy : To analyze π-π* transitions for fluorescence studies.

- X-ray Crystallography (if crystalline): For definitive structural confirmation. Always compare data with literature values from primary sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence quantum yields of Pyrene-4-carbaldehyde derivatives?

Discrepancies often arise from solvent polarity, concentration, or instrumentation calibration. To address this:

- Standardize solvent systems (e.g., use anhydrous DCM or THF).

- Perform comparative studies using a reference fluorophore (e.g., quinine sulfate).

- Validate results via time-resolved fluorescence measurements to account for environmental effects. Document all experimental conditions meticulously to enable replication .

Q. What methodologies optimize the reaction yield of Pyrene-4-carbaldehyde under varying catalytic conditions?

Use a Design of Experiments (DoE) approach:

- Independent Variables : Catalyst loading (e.g., AlCl₃ for Friedel-Crafts), temperature, reaction time.

- Dependent Variables : Yield (quantified via HPLC), purity. Employ response surface methodology (RSM) to identify optimal conditions. Statistical tools like ANOVA can isolate significant factors. Include control experiments without catalysts to assess background reactivity .

Q. How should researchers address safety concerns when handling Pyrene-4-carbaldehyde intermediates?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to mitigate aldehyde vapor exposure.

- Waste Disposal : Segregate halogenated byproducts (e.g., from Vilsmeier reactions) and dispose via certified hazardous waste protocols. Refer to Safety Data Sheets (SDS) for acute toxicity data and first-aid measures .

Q. What strategies ensure reproducibility in Pyrene-4-carbaldehyde-based fluorescence studies?

Q. How can researchers statistically validate anomalous results in Pyrene-4-carbaldehyde reactivity studies?

Apply Grubbs’ test to identify outliers. For time-dependent studies (e.g., photostability), use linear regression models to assess degradation rates. Pair these with control experiments to rule out instrumental drift. Publish negative results in repositories like Zenodo to contribute to meta-analyses .

Q. What ethical considerations apply when publishing Pyrene-4-carbaldehyde research?

- Data Transparency : Disclose all modifications to published protocols.

- Authorship : Follow ICMJE criteria; include only contributors who meet all four criteria.

- Conflict of Interest : Declare funding sources (e.g., industry partnerships). Cite prior work exhaustively to avoid plagiarism .

Tables for Key Data